molecular formula C22H28N2O4S B2685571 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide CAS No. 941911-39-3

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide

Cat. No. B2685571
CAS RN: 941911-39-3
M. Wt: 416.54
InChI Key: NPTGVGATJSQGTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines, which are a part of the structure of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a sulfonyl group attached to a 4-methoxyphenyl group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives, such as this compound, include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions lead to the formation of various piperidine derivatives .

Scientific Research Applications

Environmental Contamination and Removal Techniques

Contamination and Environmental Removal of Sulfonamides
Sulfonamides, which share a similar sulfonyl group to the chemical , have been identified as persistent organic pollutants. These compounds, including their metabolites, pose environmental risks. Research emphasizes cleaner removal technologies such as adsorption, photocatalytic degradation, and advanced oxidation processes to mitigate their presence in ecosystems, highlighting the environmental impact and removal strategies for sulfonamides from aqueous solutions (Prasannamedha & Kumar, 2020).

Chemical Synthesis and Reactivity

Nucleophilic Aromatic Substitution
Exploration of the reactivity of piperidine, a core component similar to the piperidinyl group in the compound of interest, with nitro-aromatic compounds provides insights into nucleophilic aromatic substitution reactions. This foundational knowledge is pivotal for designing synthetic routes and understanding the reactivity of complex molecules (Pietra & Vitali, 1972).

Medicinal Chemistry and Drug Development

Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds, which feature a key functional group present in the molecule of interest, are significant for their broad therapeutic applications, including as bacteriostatic antibiotics and in treatments for various conditions such as cancer and Alzheimer’s disease. This review covers the scientific and patent literature on sulfonamide inhibitors, underlining the versatility and importance of the sulfonamide group in medicinal chemistry (Gulcin & Taslimi, 2018).

Pharmaceutical Impurities and Synthesis

Synthesis and Impurities of Pharmaceutical Compounds
Investigations into the synthesis of pharmaceuticals, such as proton pump inhibitors, highlight the relevance of addressing pharmaceutical impurities during drug development. This includes the exploration of novel synthetic methods and the characterization of impurities, which is critical for ensuring the safety and efficacy of pharmaceutical products (Saini et al., 2019).

properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-28-20-10-12-21(13-11-20)29(26,27)24-16-6-5-9-19(24)17-22(25)23-15-14-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTGVGATJSQGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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